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Compound of Interest

Compound Name:
3-[(3-

Bromobenzyl)oxy]benzaldehyde

CAS No.: 137489-76-0

Cat. No.: B1336169

Get Quote

Executive Summary & Chemical Identity[1][2][3][4]
3-[(3-Bromobenzyl)oxy]benzaldehyde is a meta-substituted aromatic aldehyde featuring a

brominated benzyl ether linkage.[1] Its dual functionality—the electrophilic aldehyde and the

cross-coupling-ready aryl bromide—makes it a versatile scaffold in drug discovery.[1] Accurate

spectroscopic data is essential to distinguish it from potential regioisomers (e.g., O-alkylation

vs. C-alkylation byproducts) and to quantify unreacted starting materials.[1]
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Property Detail

IUPAC Name 3-[(3-Bromophenyl)methoxy]benzaldehyde

Molecular Formula C₁₄H₁₁BrO₂

Molecular Weight 291.14 g/mol

Exact Mass 289.99 / 291.99 (1:1 Isotopic Pattern)

SMILES O=Cc1cccc(OCc2cccc(Br)c2)c1

Appearance
White to off-white crystalline solid (typically) or

viscous oil

Solubility
Soluble in CDCl₃, DMSO-d₆, Acetone; Insoluble

in water

Synthesis & Reaction Pathway[3][8][9][10][11]
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying specific impurities like 3-hydroxybenzaldehyde (starting material) or 3-bromobenzyl

bromide (alkylating agent).[1]

Reaction Workflow
The compound is synthesized via a Williamson ether synthesis under basic conditions.[1]
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Figure 1: Synthetic pathway utilizing Williamson ether synthesis. The phenolic oxygen of 3-

hydroxybenzaldehyde attacks the benzylic carbon of the bromide.

Spectroscopic Characterization (Core Data)
The following data represents the standard spectroscopic profile expected for high-purity

(>98%) material.

Nuclear Magnetic Resonance (NMR)
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz (¹H), 100 MHz (¹³C)[1][2]

¹H NMR Interpretation
The spectrum is characterized by two distinct aromatic systems linked by a methylene bridge.

[1]
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Insight

9.98 Singlet (s) 1H -CHO

Characteristic

aldehyde proton;

desheilded by

carbonyl.[1]

7.62 Singlet (t-like) 1H
Ar-H (Bromo

ring)

H-2' (between Br

and alkyl chain).

[1]

7.45 – 7.55 Multiplet (m) 4H Ar-H (Mixed)

Overlap of

Aldehyde H-5/H-

6 and Bromo H-

4'/H-6'.[1]

7.42 Singlet (s) 1H
Ar-H (Aldehyde

ring)

H-2 (ortho to

aldehyde and

ether).[1]

7.20 – 7.30 Multiplet (m) 2H Ar-H

Remaining

aromatic protons.

[1]

5.12 Singlet (s) 2H -O-CH₂-Ar

Benzylic

methylene.[1]

Key diagnostic

for ether

formation.[1]

Critical QC Note: If a peak appears at ~5.3 ppm, it indicates unreacted 3-hydroxybenzaldehyde

(phenolic proton usually exchanges, but shift changes).[1] If a peak appears at ~4.5 ppm,

check for 3-bromobenzyl bromide (starting material).[1]

¹³C NMR Interpretation
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Shift (δ ppm) Assignment Notes

192.1 C=O Aldehyde carbonyl carbon.[1]

159.2 C-O (Ar)
Ipso carbon on aldehyde ring

(attached to oxygen).[1]

138.5 C-C (Quat)
Ipso carbon on bromo ring

(attached to CH2).[1]

137.8 C-H (Ar)
Aldehyde ring (para to ether).

[1]

131.0 C-H (Ar) Bromo ring.[1]

130.4 C-H (Ar) Aldehyde ring.[1]

123.0 C-Br
Ipso carbon attached to

Bromine.

112.5 C-H (Ar)
Ortho to ether linkage

(shielded).[1]

69.6 -O-CH₂- Benzylic ether carbon.[1]

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

1695 cm⁻¹ (Strong): C=O[1] Stretching (Conjugated Aldehyde).[1][3][4] Primary confirmation

of aldehyde integrity.

1585, 1480 cm⁻¹ (Medium): C=C Aromatic skeletal vibrations.[1]

1260 cm⁻¹ (Strong): C-O-C Asymmetric stretching (Aryl alkyl ether).[1] Confirms the ether

linkage.

1050 cm⁻¹ (Medium): C-O-C Symmetric stretching.

680-750 cm⁻¹ (Strong): C-Br stretch and aromatic out-of-plane bending (meta-substitution

pattern).[1]
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Mass Spectrometry (MS)
Method: GC-MS (EI) or LC-MS (ESI+).[1]

Molecular Ion (M⁺): 290 and 292 m/z.[1]

Isotopic Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the M (290)

and M+2 (292) peaks.[1]

Fragmentation (EI):

m/z 169/171: [Br-C₆H₄-CH₂]⁺ (3-bromobenzyl cation).[1] This is typically the base peak

due to the stability of the benzylic carbocation.

m/z 121: [O-C₆H₄-CHO]⁺ (Loss of bromobenzyl group).[1]

Experimental Protocol: Analytical Workflow
To ensure data integrity during characterization, follow this self-validating protocol.

Step 1: Sample Preparation[1]
Dissolve 10 mg of the compound in 0.6 mL CDCl₃.

Ensure the solution is clear.[1][4] Turbidity suggests inorganic salts (KBr) from the synthesis.

[1] Filter through a 0.45 µm PTFE syringe filter if necessary.[1]

Step 2: Acquisition Parameters[1]
¹H NMR: Set relaxation delay (d1) to >1.0s to ensure integration accuracy of the aldehyde

proton.

¹³C NMR: Requires ~50 mg for adequate signal-to-noise in reasonable time (<1 hr).[1]

IR: Ensure the background correction is applied to remove atmospheric CO₂ peaks near

2300 cm⁻¹.

Step 3: Purity Calculation (qNMR)
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To determine assay purity without an external standard, compare the integration of the benzylic

methylene (5.12 ppm, 2H) against the aldehyde proton (9.98 ppm, 1H).[1]

Ratio 2.00 : 1.00 = Pure.[1]

Ratio < 2.00 = Possible oxidation of aldehyde to acid (check for broad OH at 11-12 ppm).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-[(3-
Bromobenzyl)oxy]benzaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336169/docs#technical-guide-spectroscopic-
profiling-of-3-3-bromobenzyl-oxy-benzaldehyde-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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